PRMT6 Isoform Selectivity: a25 Derivative vs. SAM-Competitive Inhibitors
A derivative of (5-Phenylpyridin-3-yl)methanamine, compound a25, exhibits markedly superior selectivity for PRMT6 over other type I PRMTs when compared to reported SAM-competitive inhibitors such as MS023 and GSK3368715 [1]. This selectivity arises from a unique hydrogen-bonding interaction with the Glu49 residue of PRMT6, which is not present in other type I PRMTs [2].
| Evidence Dimension | Fold-selectivity for PRMT6 over other PRMT isoforms |
|---|---|
| Target Compound Data | a25: >25-fold selectivity for PRMT1/8, >50-fold selectivity for PRMT3/4/5/7 |
| Comparator Or Baseline | MS023: IC50 = 30 nM (PRMT1), 119 nM (PRMT3), 83 nM (PRMT4), 4 nM (PRMT6), 5 nM (PRMT8). GSK3368715: IC50 = 3.1 nM (PRMT1), 48 nM (PRMT3), 1148 nM (PRMT4), 5.7 nM (PRMT6), 1.7 nM (PRMT8). |
| Quantified Difference | a25 demonstrates >25-fold selectivity for PRMT6 over PRMT1/8, while MS023 and GSK3368715 exhibit potent pan-PRMT inhibition with lower fold-selectivity (e.g., MS023 is only ~7.5-fold selective for PRMT6 over PRMT1). |
| Conditions | Biochemical enzymatic assays; PRMT isoform panel |
Why This Matters
For researchers requiring a chemical tool to probe PRMT6-specific biology without confounding effects from other PRMT isoforms, a25 provides a level of selectivity unattainable with pan-PRMT inhibitors like MS023 or GSK3368715, reducing off-target liabilities in cellular assays.
- [1] Zhang, Q., Cao, J., Zhang, Y., Bi, Z., Feng, Q., Yu, L., & Li, L. (2022). Design, synthesis and evaluation of antitumor activity of selective PRMT6 inhibitors. European Journal of Medicinal Chemistry, 247, 115032. View Source
- [2] Zhang, Q., Cao, J., Zhang, Y., Bi, Z., Feng, Q., Yu, L., & Li, L. (2022). Design, synthesis and evaluation of antitumor activity of selective PRMT6 inhibitors. European Journal of Medicinal Chemistry, 247, 115032. View Source
